2-Bromchinoxalin

Übersicht

Beschreibung

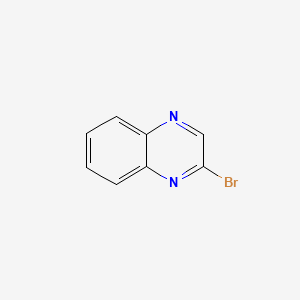

2-Bromoquinoxaline is an organic compound belonging to the heterocyclic class of molecules. It is an aromatic compound, containing a six-membered ring with two nitrogen atoms, one carbon, and two bromine atoms. 2-Bromoquinoxaline is an important synthetic intermediate in organic synthesis and is used in the manufacture of a variety of pharmaceuticals and other products.

Wissenschaftliche Forschungsanwendungen

Grüne Synthesemethoden

Chinoxaline und ihre Derivate, einschließlich 2-Bromchinoxalin, gehören zu einer wichtigen Klasse von bicyclischen aromatischen heterozyklischen Systemen. Sie haben aufgrund ihrer potenziellen biologischen und pharmazeutischen Eigenschaften erhebliche Aufmerksamkeit erregt . Kürzlich haben sich die Forschungsfortschritte bei der Synthese von Chinoxalinderivaten an umweltfreundliche Ansätze gehalten .

Physikalisch-chemische und biologische Aktivitäten

Chinoxalin hat sich als ein wichtiger chemischer Baustein herauskristallisiert, der ein breites Spektrum an physikalisch-chemischen und biologischen Aktivitäten aufweist . In den letzten Jahrzehnten wurden mehrere Veröffentlichungen veröffentlicht, die Chinoxalingerüste für die Entwicklung und Entwicklung zahlreicher bioaktiver Moleküle nutzen .

Farbstoffe und fluoreszierende Materialien

Chinoxalingerüste wurden bei der Entwicklung und Entwicklung von Farbstoffen und fluoreszierenden Materialien verwendet . Diese Materialien haben ein breites Anwendungsspektrum in verschiedenen wissenschaftlichen Bereichen.

Elektrolumineszierende Materialien

Chinoxalinderivate wurden zur Herstellung von elektrolumineszierenden Materialien verwendet . Diese Materialien werden in Geräten wie organischen Leuchtdioden (OLEDs) verwendet, die Anwendungen in der Displaytechnologie und Beleuchtung haben.

Organische Sensibilisatoren für Solarzellenanwendungen

Chinoxalinderivate wurden als organische Sensibilisatoren in Solarzellenanwendungen verwendet . Diese Sensibilisatoren dienen dazu, den Wirkungsgrad von Solarzellen zu erhöhen, indem sie mehr Licht absorbieren und in Elektrizität umwandeln.

Polymere optoelektronische Materialien

Chinoxalinderivate wurden bei der Entwicklung von polymeren optoelektronischen Materialien verwendet . Diese Materialien haben Anwendungen in verschiedenen optoelektronischen Geräten, darunter Photovoltaikzellen und Photodetektoren.

Medizin, Pharmakologie und Pharmazeutik

Chinoxalin ist ein privilegiertes Pharmakophor, das ein breites Anwendungsspektrum in den Bereichen Medizin, Pharmakologie und Pharmazeutik hat . Auch das Sulfonamid-Molekül ist in der medizinischen Chemie von großem Interesse, da es eine breite Palette pharmakologischer Aktivitäten aufweist .

Intravitreale Verabreichung in der ophthalmologischen Praxis

This compound wurde in der ophthalmologischen Praxis zur intravitrealen Verabreichung verwendet . Diese Methode wird häufig eingesetzt, um therapeutische Medikamentenspiegel in der Nähe der Neuroretina aufrechtzuerhalten, und da Medikamentenverabreichungssysteme erforderlich sind, um Re-Injektionen und Sehstörungen zu vermeiden .

Safety and Hazards

2-Bromoquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye damage . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical .

Relevant Papers

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Wirkmechanismus

Target of Action

Quinoxalines, the parent compound of 2-bromoquinoxaline, are known to interact with a variety of biological targets, including enzymes, receptors, and dna

Mode of Action

Quinoxalines, in general, are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to receptors

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromoquinoxaline are currently unknown. Quinoxalines are known to affect a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

The pharmacokinetics of 2-Bromoquinoxaline have been partially characterized. It is known to have high gastrointestinal absorption and is predicted to be able to cross the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given its structural similarity to other quinoxalines, it may share some of their known effects, such as antimicrobial, antiviral, and anticancer activities . .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and activity of many compounds

Biochemische Analyse

Biochemical Properties

2-Bromoquinoxaline plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, 2-Bromoquinoxaline has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, by modulating their phosphorylation states . These interactions highlight the compound’s potential as a tool for studying enzyme functions and signaling pathways.

Cellular Effects

The effects of 2-Bromoquinoxaline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromoquinoxaline can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, 2-Bromoquinoxaline has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 2-Bromoquinoxaline exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction. Additionally, 2-Bromoquinoxaline can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromoquinoxaline have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-Bromoquinoxaline can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity . These findings underscore the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of 2-Bromoquinoxaline vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, 2-Bromoquinoxaline can induce toxic effects, such as liver damage and oxidative stress . These dose-dependent effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

2-Bromoquinoxaline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of 2-Bromoquinoxaline from the body. Additionally, the compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Bromoquinoxaline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Once inside the cell, 2-Bromoquinoxaline can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its biological activity.

Subcellular Localization

The subcellular localization of 2-Bromoquinoxaline is crucial for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria . In the cytoplasm, 2-Bromoquinoxaline can interact with cytosolic enzymes and signaling proteins . In the nucleus, it can modulate gene expression by interacting with transcription factors and other nuclear proteins . In the mitochondria, 2-Bromoquinoxaline can influence mitochondrial function and energy metabolism . These diverse localizations underscore the compound’s multifaceted role in cellular processes.

Eigenschaften

IUPAC Name |

2-bromoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKLMYQMVPHUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342465 | |

| Record name | 2-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36856-91-4 | |

| Record name | 2-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

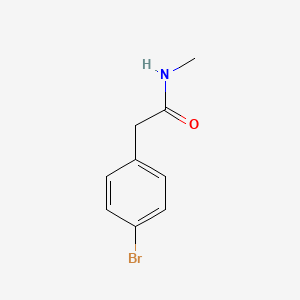

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

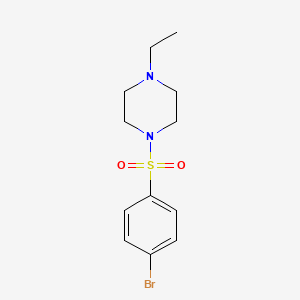

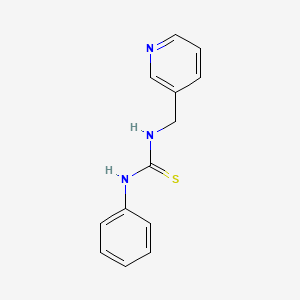

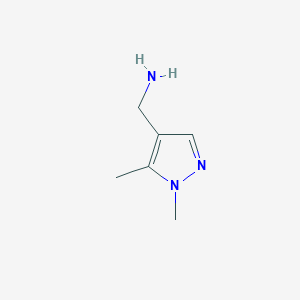

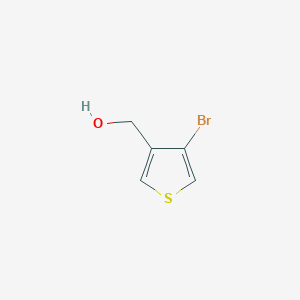

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.